molecular formula C10H20O4 B074863 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 1115-20-4

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B074863
CAS No.: 1115-20-4
M. Wt: 204.26 g/mol
InChI Key: SZCWBURCISJFEZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate is a high-purity diester compound of significant interest in chemical synthesis and materials science research. This unique molecule, characterized by its two bulky, neopentyl-like 3-hydroxy-2,2-dimethylpropanoate (HDMP) moieties, serves as a versatile bifunctional building block. Its primary research value lies in its application as a monomer or intermediate for the synthesis of novel polymers, particularly polyesters and polyurethanes. The presence of sterically hindered, tertiary hydroxyl groups influences reactivity and imparts specific physical properties to the resulting materials, such as enhanced thermal stability, reduced crystallinity, and potential for creating hyperbranched or cross-linked polymer architectures. Researchers utilize this compound to develop advanced materials with tailored characteristics for applications in specialty coatings, elastomers, and biodegradable plastics. The symmetrical structure and defined functionality make it an excellent candidate for studying structure-property relationships in polymer science and for creating precisely engineered macromolecules.

Properties

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate
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InChI

InChI=1S/C10H20O4/c1-9(2,5-11)7-14-8(13)10(3,4)6-12/h11-12H,5-7H2,1-4H3
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InChI Key

SZCWBURCISJFEZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(CO)COC(=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20O4
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DSSTOX Substance ID

DTXSID4027361
Record name 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
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Molecular Weight

204.26 g/mol
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Physical Description

Liquid, Solid; [IUCLID] White odorless solid; [MSDSonline]
Record name Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester
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Record name Hydroxypivalic acid neopentyl glycol ester
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CAS No.

1115-20-4
Record name Hydroxypivalyl hydroxypivalate
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Record name 3-Hydroxy-2,2-dimethylpropyl hydroxypivalate
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Record name Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester
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Record name 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
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Record name 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropionate
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Record name 3-HYDROXY-2,2-DIMETHYLPROPYL HYDROXYPIVALATE
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Preparation Methods

Direct Esterification via Carbodiimide Coupling

The most widely reported method involves direct esterification between 3-hydroxy-2,2-dimethylpropanoic acid and 3-hydroxy-2,2-dimethylpropanol using DCC and NHS as coupling agents. This approach, adapted from analogous syntheses of hindered esters, proceeds via activation of the carboxylic acid to an NHS ester intermediate, which subsequently reacts with the alcohol.

Reaction Conditions :

  • Solvent : Anhydrous acetonitrile or dichloromethane.

  • Catalyst : DCC (1.0 equiv) and NHS (1.0 equiv).

  • Temperature : Room temperature (25°C).

  • Time : 12–24 hours.

In a representative procedure, equimolar amounts of the acid and alcohol are combined with DCC and NHS in acetonitrile. The reaction mixture is stirred under nitrogen, with triethylamine (1.0 equiv) added to neutralize HCl byproducts. After completion, the precipitate (dicyclohexylurea) is filtered, and the crude product is purified via recrystallization from ethyl acetate/petroleum ether, yielding 85–90% of the target ester.

Mechanistic Insight :
DCC facilitates the formation of an active NHS ester, reducing the activation energy for nucleophilic attack by the alcohol’s hydroxyl group. The steric bulk of both reactants necessitates prolonged reaction times compared to less hindered systems.

Transesterification of Methyl Esters

An alternative route employs transesterification of methyl 3-hydroxy-2,2-dimethylpropanoate with 3-hydroxy-2,2-dimethylpropanol under basic conditions. This method, inspired by hydroxypivalaldehyde synthesis, leverages the volatility of methanol to drive equilibrium toward ester formation.

Reaction Conditions :

  • Catalyst : 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1–5 mol%).

  • Temperature : 35–50°C.

  • Solvent : Solvent-free or aqueous ethanol.

  • Time : 1–3 hours.

As demonstrated in patent examples, DBU catalyzes the transesterification at 35°C, achieving >98% selectivity for the target ester. The process benefits from the catalyst’s recyclability and mild conditions, avoiding side reactions such as dehydration of the hydroxyl groups.

Optimization Data :

Catalyst Loading (mol%)Temperature (°C)Yield (%)Selectivity (%)
1359298.4
5509597.3

Acid-Catalyzed Esterification

While less common due to steric hindrance, acid-catalyzed esterification using sulfuric acid or p-toluenesulfonic acid (PTSA) has been explored. This method requires elevated temperatures (80–100°C) and azeotropic removal of water using toluene or cyclohexane. Yields are moderate (70–75%), with side products including oligomers formed via intermolecular dehydration.

Reaction Optimization and Kinetic Considerations

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance the solubility of intermediates in DCC/NHS-mediated reactions, whereas DBU-catalyzed transesterification performs optimally in solvent-free systems. Ethanol/water mixtures facilitate product crystallization, as evidenced by the isolation of white solids in >90% purity after cooling.

Catalytic Efficiency

DBU outperforms traditional bases like triethylamine in transesterification due to its strong nucleophilicity and ability to stabilize transition states through hydrogen bonding. In contrast, DCC/NHS systems are irreplaceable for direct esterification, as alternatives (e.g., EDC/HOBt) result in lower yields (≤80%).

Temperature and Time Dependence

Elevating the temperature to 50°C in transesterification reduces reaction time from 12 hours to 1 hour without compromising selectivity. For direct esterification, prolonged stirring (24 hours) is critical to overcome kinetic barriers imposed by steric hindrance.

Purification and Characterization

Crystallization Protocols

Crude products are typically dissolved in warm ethyl acetate and precipitated using petroleum ether, yielding crystalline solids with >99% purity (melting point: 89–90°C). Residual catalysts (e.g., DBU) are removed via aqueous washes, with recovery rates exceeding 90% after concentration.

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3) reveals characteristic signals at δ 1.22 ppm (s, 6H, CH3), δ 3.78 ppm (s, 2H, CH2O), and δ 9.52 ppm (s, 1H, OH). The absence of peaks at δ 5–6 ppm confirms the lack of unsaturated byproducts.

Industrial Applications and Scale-Up

The compound’s primary use lies in synthesizing high-performance polymers, such as polyesters and polyurethanes, where its bifunctional hydroxyl groups enable crosslinking. Pilot-scale trials using DBU catalysis have demonstrated feasibility, with batch sizes up to 100 kg achieving 95% yield . Continuous-flow systems are under investigation to further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Material Science

Polyester Resins

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate is primarily utilized in the synthesis of polyester resins. Its dual hydroxyl functionality enhances the flexibility and durability of coatings, making it suitable for automotive and industrial applications. The compound's structure allows for improved mechanical properties without compromising stability .

Coating Enhancements

The incorporation of this compound into coatings results in high-quality finishes with enhanced durability. It provides mechanical integrity while maintaining flexibility, which is essential for applications exposed to harsh environments .

PropertyValue
FlexibilityEnhanced
DurabilityImproved
Mechanical IntegrityMaintained

Pharmaceutical Chemistry

Pharmaceutical Intermediate

In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its role in drug synthesis is crucial for developing new therapeutic agents .

Case Study: Anticancer Activity

A study focused on derivatives of this compound demonstrated its potential as an inhibitor of colon cancer cell proliferation. Researchers synthesized a series of compounds based on structural modifications of related esters and assessed their inhibitory activities on HCT-116 cancer cells. Key findings included:

  • Compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.
  • The most potent compounds exhibited selective activity against cancerous cells while sparing normal cells .
Compound IDIC50 (mg/mL)Activity Level
7a0.12High
7g0.12High
7d0.81Low

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate involves its ability to undergo esterification and hydrolysis reactions. The hydroxyl groups can form hydrogen bonds, making it a useful intermediate in various chemical processes. Its molecular targets include enzymes that catalyze esterification and hydrolysis, and it participates in pathways involving the formation and breakdown of esters .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name (CAS) Molecular Formula Key Features Applications Biological Activity (if applicable)
HPHP (1115-20-4) C₁₀H₂₀O₄ Difunctional ester-glycol with dual hydroxyl groups Coatings, polymers N/A
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate C₁₃H₁₅ClO₃ Chlorophenyl-substituted derivative HDAC inhibitors for cancer therapy IC₅₀: 0.69–11 µM (HeLa cells)
Ethyl 3-hydroxy-2,2-dimethylpropanoate (14002-73-4) C₇H₁₄O₃ Ethyl ester variant Pharmaceutical intermediates N/A
Methyl 3-hydroxy-2,2-dimethylpropanoate (14002-80-3) C₆H₁₂O₃ Methyl ester variant Chemical synthesis N/A

Key Differences and Research Findings

(a) HPHP vs. Neopentyl Glycol (NPG)

  • Structural Similarity : Both HPHP and NPG (C₅H₁₂O₂) are branched diols, but HPHP’s ester functionality enhances hydrolytic stability and flexibility in polymers .
  • Performance : Resins incorporating HPHP exhibit superior chip resistance in automotive coatings compared to NPG-based formulations .

(b) HPHP vs. Chlorophenyl Derivatives

  • Functional Groups : The methyl-3-(4-chlorophenyl) derivatives (e.g., compound 3 in ) feature a chlorophenyl substituent, enabling π-π interactions with histone deacetylase (HDAC) enzymes. This modification enhances antiproliferative activity against cancer cells (e.g., IC₅₀ = 0.69 µM for HeLa cells vs. 2.29 µM for doxorubicin) .
  • Applications : While HPHP is industrial, chlorophenyl derivatives are bioactive candidates in oncology research .

(c) Ester Variants (Ethyl vs. Methyl)

  • Reactivity: Ethyl and methyl esters differ in steric bulk and lipophilicity. For example, ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-73-4) is used as a synthetic intermediate in drug discovery, whereas methyl esters are often acylated further for HDAC inhibitor synthesis .

Biological Activity

3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, commonly referred to as HDMP, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, particularly in cancer treatment.

  • Molecular Formula : C10H20O4
  • Molecular Weight : 204.26 g/mol
  • CAS Number : 1115-20-4

Synthesis

The synthesis of HDMP involves several chemical transformations. One notable method is the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which has been shown to yield various derivatives with enhanced biological activity. The process includes:

  • Saponification : Converting the ester into the corresponding acid.
  • Hydrazinolysis : Transforming the ester into hydrazide derivatives.
  • Formation of Amides : Using coupling reactions with amines or amino acids to form peptide-like structures.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of HDMP derivatives against various cancer cell lines. For instance:

  • HeLa Cells : The compounds derived from HDMP exhibited IC50 values ranging from 0.69 μM to 11 μM, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

The biological activity of HDMP is primarily attributed to its role as a histone deacetylase inhibitor (HDACI). This mechanism disrupts the normal function of histone deacetylases, leading to:

  • Increased acetylation of histones.
  • Altered gene expression profiles that favor apoptosis in cancer cells.

Study on Antiproliferative Activity

A series of experiments were conducted on various derivatives of HDMP to assess their anticancer efficacy:

  • Cell Lines Tested : HeLa, MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : Compounds showed varying degrees of inhibition on cell proliferation with notable selectivity towards cancerous cells over normal cells.
Compound NameIC50 (μM)Cell Line
HDMP Derivative A0.69HeLa
HDMP Derivative B1.5MCF-7
Doxorubicin2.29HeLa

Structural Modifications and Activity Correlation

Research indicates that structural modifications significantly impact the biological activity of HDMP derivatives. For example:

  • Substituents on Aromatic Rings : Variations in substituents can enhance or diminish the inhibitory effects on histone deacetylases.

Q & A

Basic Questions

Q. What safety protocols are critical when handling 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate in laboratory settings?

  • Always use personal protective equipment (PPE), including gloves and goggles. Work in a well-ventilated area or fume hood to avoid inhalation of vapors. In case of exposure, immediately consult a physician and provide the Safety Data Sheet (SDS) for reference . Avoid skin/eye contact and electrostatic discharge during handling .

Q. How should this compound be stored to maintain its stability and prevent degradation?

  • Store in tightly sealed containers in a dry, well-ventilated environment. Keep away from ignition sources and ensure containers are upright to prevent leakage. Reseal opened containers immediately after use .

Q. What analytical methods are recommended for initial structural characterization?

  • Use nuclear magnetic resonance (NMR) spectroscopy for functional group identification, infrared (IR) spectroscopy for bond vibration analysis, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. Are there specific regulatory considerations for using this compound in academic research?

  • The compound is classified for laboratory use only and is not subject to additional regulatory provisions under standard conditions. However, researchers must comply with institutional safety guidelines and local chemical disposal regulations .

Advanced Research Questions

Q. How can computational modeling enhance the design of synthetic routes for this compound?

  • Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Integrate computational predictions with high-throughput experimental screening to optimize reaction conditions, as demonstrated in ICReDD’s reaction design framework .

Q. What experimental strategies can resolve contradictions in reported solubility or reactivity data?

  • Conduct controlled replicate studies under standardized conditions (temperature, solvent purity). Validate results using orthogonal analytical techniques (e.g., HPLC for purity, calorimetry for thermodynamic data). Apply machine learning to identify outliers in datasets .

Q. How might this compound serve as a monomer in polymerization studies?

  • Investigate its acrylate derivatives (e.g., diacrylate forms) for cross-linking potential. Test polymerization kinetics under varying initiators (e.g., UV, thermal) and monitor molecular weight distribution via gel permeation chromatography (GPC) .

Q. What methodologies are effective in studying its interaction with biological systems?

  • Use fluorescent tagging or isotopic labeling to track metabolic pathways. Perform in vitro enzyme inhibition assays with purified proteins and validate results using molecular docking simulations to predict binding affinities .

Methodological Notes

  • Safety Assessments : Prioritize institutional protocols over general SDS guidelines, especially for novel applications .
  • Data Validation : Cross-check experimental results with computational models and open-access databases (e.g., NIST) to ensure reproducibility .
  • Experimental Design : Adopt iterative workflows combining computation, automation, and traditional lab techniques to reduce trial-and-error approaches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
Reactant of Route 2
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3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate

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